N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide, commonly known as CEP-1347, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
The exact mechanism of action of CEP-1347 is not fully understood. However, it has been proposed that CEP-1347 may exert its neuroprotective effects by inhibiting the activity of c-Jun N-terminal kinase (JNK), a protein kinase that plays a key role in neuronal apoptosis and inflammation. By inhibiting JNK activity, CEP-1347 may prevent the death of neurons and reduce inflammation and oxidative stress in the brain.
Biochemical and Physiological Effects:
CEP-1347 has been shown to have various biochemical and physiological effects in preclinical studies. These effects include reducing oxidative stress, inflammation, and beta-amyloid accumulation in Alzheimer's disease models, improving motor function and reducing neuronal damage in Huntington's disease models, and protecting neurons from degeneration and preventing the death of dopaminergic neurons in Parkinson's disease models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CEP-1347 is its potential neuroprotective effects in various neurological disorders. CEP-1347 has been extensively studied in preclinical models and has shown promising results. However, there are also some limitations to using CEP-1347 in lab experiments. One of the limitations is its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration route for CEP-1347.
Direcciones Futuras
There are several future directions for research on CEP-1347. One direction is to further investigate the mechanism of action of CEP-1347 and its potential targets in the brain. Another direction is to optimize the dosage and administration route of CEP-1347 for maximum efficacy in various neurological disorders. In addition, clinical trials are needed to determine the safety and efficacy of CEP-1347 in humans. Finally, further studies are needed to explore the potential therapeutic applications of CEP-1347 in other neurological disorders beyond Parkinson's, Alzheimer's, and Huntington's disease.
Conclusion:
In conclusion, CEP-1347 is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications in various neurological disorders. CEP-1347 exerts its neuroprotective effects by inhibiting the activity of JNK, a protein kinase that plays a key role in neuronal apoptosis and inflammation. CEP-1347 has various biochemical and physiological effects in preclinical studies, including reducing oxidative stress, inflammation, and beta-amyloid accumulation in Alzheimer's disease models, improving motor function and reducing neuronal damage in Huntington's disease models, and protecting neurons from degeneration and preventing the death of dopaminergic neurons in Parkinson's disease models. However, further studies are needed to optimize the dosage and administration route of CEP-1347 and to determine its safety and efficacy in humans.
Métodos De Síntesis
CEP-1347 is a synthetic compound that can be prepared by a multistep synthesis process. The first step involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 1-(4-chlorophenyl)-2,5-dioxopyrrolidine. The second step involves the reaction of this intermediate with 4-methoxyphenylacetic acid and acetic anhydride in the presence of pyridine to form the final product, CEP-1347.
Aplicaciones Científicas De Investigación
CEP-1347 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. In preclinical studies, CEP-1347 has been shown to protect neurons from degeneration and prevent the death of dopaminergic neurons in Parkinson's disease models. CEP-1347 has also been shown to reduce inflammation, oxidative stress, and beta-amyloid accumulation in Alzheimer's disease models. In addition, CEP-1347 has been shown to improve motor function and reduce neuronal damage in Huntington's disease models.
Propiedades
Número CAS |
5767-85-1 |
---|---|
Nombre del producto |
N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Fórmula molecular |
C21H21ClN2O4 |
Peso molecular |
400.9 g/mol |
Nombre IUPAC |
N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C21H21ClN2O4/c1-14(25)23(12-11-15-3-9-18(28-2)10-4-15)19-13-20(26)24(21(19)27)17-7-5-16(22)6-8-17/h3-10,19H,11-13H2,1-2H3 |
Clave InChI |
PUAXPCTYTQODSN-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CCC1=CC=C(C=C1)OC)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
CC(=O)N(CCC1=CC=C(C=C1)OC)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.